(E)-3-(1H-imidazol-1-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-imidazol-1-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)1-3-8-4-2-7-5-8/h1-5H,(H,9,10)/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPNGTQNTVBRTP-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1H-imidazol-1-yl)acrylic acid typically involves the reaction of imidazole with acrylic acid under specific conditions. One common method is the condensation reaction between imidazole and an appropriate acrylic acid derivative, such as acryloyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(1H-imidazol-1-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acrylic acid moiety.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the acrylic acid moiety.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
(E)-3-(1H-imidazol-1-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive acrylic acid moiety.
Mechanism of Action
The mechanism of action of (E)-3-(1H-imidazol-1-yl)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The acrylic acid moiety can undergo polymerization or other reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Table 1. Physicochemical Comparison
Q & A
Q. What are the optimal synthetic routes for (E)-3-(1H-imidazol-1-yl)acrylic acid?
The synthesis of this compound involves stereoselective strategies to favor the E-isomer. A modified procedure by Fan et al. (2006) uses tert-butyl propiolate and methimazole under basic conditions (e.g., DABCO in THF), yielding tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate as the predominant isomer. Acid hydrolysis (e.g., trifluoroacetic acid/phenol) then cleaves the tert-butyl ester to produce the target compound . Key considerations include:
- Reaction optimization : Higher E:Z ratios are achieved with tert-butyl propiolate over methyl propiolate due to steric effects.
- Purification : Chromatography or recrystallization ensures high purity.
Q. How can spectroscopic methods confirm the structure of this compound?
- NMR spectroscopy : H NMR confirms the E-configuration via coupling constants () between α- and β-protons of the acrylic acid moiety. C NMR identifies carbonyl (C=O) and imidazole ring carbons .
- FTIR/FT-Raman : Stretching vibrations for C=O (~1700 cm), C=C (~1600 cm), and imidazole N-H (~3100 cm) are diagnostic .
- Mass spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns validate the molecular formula.
Q. What safety precautions are essential when handling this compound?
While specific safety data for this compound are limited, analogous imidazole derivatives require:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritancy.
- Waste disposal : Segregate acidic waste and neutralize before disposal .
Advanced Research Questions
Q. How do computational methods predict the electronic and nonlinear optical properties of this compound?
Density Functional Theory (DFT) calculations (e.g., using Gaussian 09 with B3LYP/6-311++G(d,p)) reveal:
- HOMO-LUMO gap : A narrow gap (~3.5 eV) suggests intramolecular charge transfer (ICT) between the imidazole and acrylic acid moieties, enhancing nonlinear optical (NLO) activity .
- Hyperpolarizability : First hyperpolarizability () values >30 × 10 esu indicate potential for second-harmonic generation (SHG), validated experimentally via Z-scan techniques .
- Mulliken charges : Charge redistribution at the imidazole N-atoms and acrylic acid carbonyl group drives NLO responses .
Q. What role does this compound play in coordination chemistry?
this compound acts as a ligand in metal-organic frameworks (MOFs). For example:
- Zinc coordination polymers : Reaction with Zn(OAc)·2HO forms [Zn(impaa)] (impaa = deprotonated ligand), characterized by single-crystal X-ray diffraction. The imidazole N-atoms and carboxylate O-atoms coordinate to Zn, creating a 3D network with photoluminescent properties .
- Applications : Such MOFs are studied for gas storage, catalysis, or as sensors due to their porosity and tunable electronic properties.
Q. How can researchers resolve contradictions in biological activity data for this compound?
Conflicting reports on biological activity (e.g., cytoprotection vs. toxicity) may arise from:
- Experimental variables : Differences in cell lines (e.g., rat cardiomyocytes vs. human hepatocytes) or concentrations (µM vs. mM ranges) .
- Mechanistic studies : Use siRNA knockdown or isotopic labeling to confirm targets (e.g., mitochondrial enzymes like enoyl-CoA hydratase) .
- Structure-activity relationships (SAR) : Compare analogs (e.g., propanoic vs. acrylic acid derivatives) to identify critical functional groups .
Q. What advanced crystallization techniques are suitable for this compound?
- High-resolution X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data (<1.0 Å). Key parameters include:
Q. How does stereochemistry influence its reactivity in synthetic applications?
The E-isomer exhibits distinct reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
